molecular formula C29H35BrN4O3 B11081027 (3-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone

(3-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone

Cat. No.: B11081027
M. Wt: 567.5 g/mol
InChI Key: WQANEFMAUXUJTE-UHFFFAOYSA-N
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Description

(3-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone is a complex organic compound that features a bromophenyl group, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone can be achieved through a multi-step process:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced via bromination of a phenyl precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Nitrophenyl Intermediate: The nitrophenyl group can be synthesized by nitration of a phenyl precursor using a mixture of concentrated sulfuric acid and nitric acid.

    Piperazine Ring Formation: The piperazine ring can be formed through the reaction of ethylenediamine with a suitable dihalide.

    Coupling Reactions: The final compound can be obtained by coupling the bromophenyl, nitrophenyl, and piperazine intermediates under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The bromophenyl group can be involved in substitution reactions, such as nucleophilic aromatic substitution.

    Substitution: The piperazine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Reduction of Nitro Group: Formation of an amino derivative.

    Substitution of Bromophenyl Group: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone: Lacks the tricyclo group.

    (3-Bromophenyl)[4-(4-amino-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone: Contains an amino group instead of a nitro group.

Uniqueness

The presence of the tricyclo group and the specific arrangement of functional groups in (3-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone may confer unique properties, such as enhanced binding affinity to certain molecular targets or improved stability.

Properties

Molecular Formula

C29H35BrN4O3

Molecular Weight

567.5 g/mol

IUPAC Name

[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(3-bromophenyl)methanone

InChI

InChI=1S/C29H35BrN4O3/c1-19(29-16-20-11-21(17-29)13-22(12-20)18-29)31-26-15-25(5-6-27(26)34(36)37)32-7-9-33(10-8-32)28(35)23-3-2-4-24(30)14-23/h2-6,14-15,19-22,31H,7-13,16-18H2,1H3

InChI Key

WQANEFMAUXUJTE-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC(=CC=C6)Br)[N+](=O)[O-]

Origin of Product

United States

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